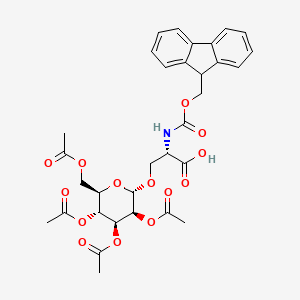

Tetra-O-acetyl-a-Mannosyl-Fmocserine

Description

Significance of O-Glycosylation in Biological Systems and the Imperative for Synthetic Glycoconjugates

O-linked glycosylation is a critical post-translational modification where a sugar molecule is attached to the oxygen atom of a serine (Ser) or threonine (Thr) residue within a protein. biosynth.com This process is ubiquitous across all domains of life and plays a profound role in a multitude of biological functions. biosynth.comprecisepeg.com O-glycans are essential for processes such as cell trafficking in the immune system, immune recognition of foreign materials, regulation of cellular metabolism, and maintaining the flexibility of cartilage and tendons. biosynth.com The carbohydrate structures, or glycans, on glycoproteins are implicated as vital mediators in protein folding, cell signaling, embryogenesis, and neuronal development. nih.gov Consequently, alterations in O-glycosylation patterns are linked to numerous diseases, including cancer, diabetes, and Alzheimer's disease. biosynth.com

The study of how specific glycan structures influence protein function is complicated by the fact that glycoproteins isolated from natural sources often exist in microheterogeneous forms, meaning a mixture of proteins with different glycan structures is present. nih.govsigmaaldrich.com This heterogeneity makes it difficult, and sometimes impossible, to isolate a pure, well-defined glycopeptide for study. sigmaaldrich.com This challenge creates a clear imperative for the chemical synthesis of glycoconjugates. advancedchemtech.comsigmaaldrich.com Lab-created synthetic glycoconjugates with defined carbohydrate structures provide invaluable tools for researchers. advancedchemtech.com They allow for controlled experiments to investigate the specific roles of glycans in biological processes, probe interactions with the immune system, and understand disease mechanisms. advancedchemtech.comsigmaaldrich.com

Rationale for the Design and Strategic Utility of N-Fmoc-Serine Glycosyl Donors in Chemical Biology

The creation of synthetic glycopeptides relies heavily on solid-phase peptide synthesis (SPPS), a method that builds a peptide chain step-by-step while it is anchored to a solid support. A key requirement for SPPS is the use of protecting groups to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amine (N-terminus) of an amino acid. nih.gov This group is stable during the peptide coupling step but can be readily removed under mild basic conditions to allow the next amino acid to be added to the growing chain. scbt.com

For the synthesis of O-glycopeptides, a glycosylated amino acid must be incorporated into the peptide sequence. This is where building blocks like Tetra-O-acetyl-a-Mannosyl-Fmocserine become strategically vital. In this compound:

The N-Fmoc group protects the serine's amine, making it compatible with the standard Fmoc-SPPS workflow. nih.govsigmaaldrich.com

The serine provides the amino acid backbone for the peptide chain.

The α-mannosyl group is the specific glycan of interest, in this case, attached in the alpha anomeric configuration. O-linked mannose (O-Man) is a known type of O-glycosylation. sigmaaldrich.com

The tetra-O-acetyl groups on the mannose are themselves protecting groups for the sugar's hydroxyls. They prevent the sugar from participating in undesired reactions during the peptide synthesis cycles. These acetyl groups can be removed in a later step after the full peptide has been assembled.

By pre-forming this complex building block, chemists can introduce a specific, protected O-glycan at a precise location in a peptide sequence. This allows for the synthesis of homogeneous glycopeptides, which are essential for accurately studying the structure-function relationships of protein glycosylation. scbt.com

Evolution of Synthetic Methodologies for Glycosyl Amino Acid Building Blocks

The methods for obtaining glycopeptides and their constituent building blocks have evolved significantly. Initially, researchers were limited to the challenging and often low-yielding isolation of glycoproteins from natural sources, such as the preparation of high-mannose oligosaccharides from hen egg yolk. nih.govsigmaaldrich.com The inherent microheterogeneity of these natural samples was a major obstacle. nih.gov

The progression of chemical synthesis offered a path to obtaining pure, well-defined structures. Early synthetic efforts were often complex and lengthy. However, the field has advanced with the development of more efficient and reliable techniques. Key developments include:

Protecting Group Strategies: The development of orthogonal protecting groups, like the base-labile Fmoc group for amines and acid-labile or other selectively removable groups (e.g., acetyl esters) for sugar hydroxyls, has been fundamental. This allows for the selective deprotection and modification of different parts of the molecule during a multi-step synthesis.

Stereoselective Glycosylation: A major challenge in carbohydrate chemistry is controlling the stereochemistry of the glycosidic bond that links the sugar to the amino acid (the α or β anomer). Significant research has led to the development of stereoselective glycosylation protocols that allow chemists to reliably create the desired isomer. sigmaaldrich.com Recent methods, for example, have focused on using specific reagent combinations and leveraging intramolecular effects to achieve high stereoselectivity.

Convergent Synthesis: Modern strategies favor a convergent approach, where the glycosylated amino acid building block, such as this compound, is prepared first. sigmaaldrich.com This complete, protected unit is then incorporated into the peptide chain using SPPS. This is far more efficient than attempting to glycosylate a serine residue after it has already been incorporated into a peptide. sigmaaldrich.com

Chemo-enzymatic Methods: In some cases, chemical synthesis is combined with enzymatic methods. Enzymes like glycosyltransferases can be used to add or modify sugars on a synthetically prepared precursor, combining the precision of chemical synthesis with the high selectivity of biological catalysts. sigmaaldrich.com

These advancements have made complex O-glycosylated amino acid building blocks more accessible, facilitating critical research into the manifold roles of glycosylation in biology. sigmaaldrich.com

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQPZVSWEMKXBN-YVMRMMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetra O Acetyl α Mannosyl Fmocserine

Glycosylation Strategies for Stereoselective α-Mannosidic Linkage Formation at Serine

The creation of the O-glycosidic bond between a mannose donor and a serine acceptor is governed by the choice of glycosylation strategy. The primary goal is to achieve high yield and, most critically, exclusive α-stereoselectivity. Mannosylation reactions have a strong intrinsic kinetic preference for the formation of the α-anomer, a phenomenon influenced by the anomeric effect and the steric hindrance at the β-face caused by the axial substituent at the C2 position. rsc.orgnih.gov

The Koenigs-Knorr reaction, first reported at the turn of the 20th century, is a classical and robust method for glycosidic bond formation. wikipedia.org The original method involves the reaction of a glycosyl halide donor, such as acetobromomannose (per-O-acetylated mannosyl bromide), with an alcohol acceptor in the presence of a silver salt promoter, typically silver carbonate or silver oxide. wikipedia.orgumsl.edu

For the synthesis of Tetra-O-acetyl-α-Mannosyl-Fmoc-serine, the acceptor is an appropriately protected Fmoc-serine derivative, often the benzyl (B1604629) or allyl ester, to prevent side reactions with the carboxylic acid. The reaction's stereochemical outcome is heavily influenced by the nature of the protecting group at the C2 position of the mannosyl donor. wikipedia.org The use of an acetyl group at C2, as in 2,3,4,6-tetra-O-acetyl-α-D-mannosyl bromide, provides neighboring group participation. This participation leads to the formation of a cyclic acyl oxonium ion intermediate, which blocks the β-face of the anomeric carbon. Consequently, the serine hydroxyl group can only attack from the α-face, resulting in the desired 1,2-trans-diequatorial product, which in the case of mannose is the α-glycoside. wikipedia.org

Modern adaptations have focused on improving the reaction's efficiency and mildness. Traditional silver oxide-promoted Koenigs-Knorr reactions can be sluggish. nih.gov Research has shown that the addition of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can dramatically accelerate the reaction, reducing reaction times from hours or days to mere minutes while maintaining high yields. nih.gov These cooperatively catalyzed conditions operate at a practically neutral pH, making them compatible with sensitive functional groups present in the Fmoc-serine acceptor. umsl.edunih.gov

Table 1: Comparison of Classical vs. Catalyzed Koenigs-Knorr Conditions

| Feature | Classical Koenigs-Knorr (Ag₂O) | TMSOTf-Catalyzed Koenigs-Knorr |

| Promoter | Silver(I) Oxide (stoichiometric) | Silver(I) Oxide + TMSOTf (catalytic) |

| Reaction Time | Hours to days | Minutes |

| Stereoselectivity | High α-selectivity with C2-ester | High α-selectivity with C2-ester |

| Yields | Fair to Good | Excellent (often >90%) |

| Conditions | Generally mild but slow | Very mild, neutral pH |

Glycosyl trichloroacetimidates are highly reactive and popular glycosyl donors due to their ease of preparation from 1-hydroxy sugars and their activation under mildly acidic conditions. nih.gov For the synthesis of the target compound, 2,3,4,6-tetra-O-acetyl-D-mannopyranose is reacted with trichloroacetonitrile (B146778) in the presence of a weak base, such as DBU or potassium carbonate, to form the corresponding trichloroacetimidate (B1259523) donor. This donor is typically a mixture of anomers, but the α-anomer is thermodynamically favored and often crystallizes out.

The glycosylation reaction is promoted by a catalytic amount of a Lewis acid. The reaction generally proceeds with high α-selectivity due to the aforementioned factors favoring the formation of α-mannosides. However, a common side reaction is the formation of a stable trichloroacetamide (B1219227) byproduct, which can reduce the yield of the desired glycosylated serine. nih.gov Mechanistic studies using labeled donors have shown that this side product arises from an intermolecular transfer process where the trichloroacetimidate nitrogen of one donor molecule attacks the anomeric carbon of another activated donor. nih.gov To minimize this, an "inverse glycosylation procedure" can be employed, where the donor is added slowly to a pre-mixed solution of the acceptor and the Lewis acid catalyst. nih.gov

Other activated mannose donors include glycosyl fluorides. For instance, tetraaceto-1-fluoro-α-D-mannose has been used as a donor to glycosylate Fmoc-Ser/Thr building blocks. nih.gov While this approach can yield the desired α-O-mannosyl product, it can also lead to the formation of side products such as mannosyl ester isomers if the serine's carboxyl group is not protected. nih.gov

Lewis acid catalysis is integral to modern glycosylation chemistry, particularly when using trichloroacetimidate or glycosyl fluoride (B91410) donors. nih.gov Boron trifluoride etherate (BF₃·Et₂O) is a commonly used Lewis acid for activating these donors. It protonates the nitrogen of the trichloroacetimidate or coordinates to the fluorine of the glycosyl fluoride, facilitating the departure of the leaving group and the formation of an oxocarbenium ion intermediate. wikipedia.org

The choice and amount of Lewis acid can influence the reaction's outcome. While powerful Lewis acids like TMSOTf are highly effective, they can sometimes lead to anomerization or side reactions if not carefully controlled. nih.gov BF₃·Et₂O provides a balance of reactivity and control, making it a workhorse catalyst for this transformation. The reaction is typically performed at low temperatures (e.g., -20 °C to 0 °C) in an inert solvent like dichloromethane (B109758) to enhance selectivity and minimize degradation of the reactants or products. The presence of the participating acetyl group at C2 of the mannose donor remains the key factor directing the stereochemical outcome towards the α-anomer. wikipedia.org

Table 2: Common Lewis Acids in Mannosylation

| Lewis Acid | Typical Donor Activated | Key Characteristics |

| TMSOTf | Trichloroacetimidates, Thioglycosides | Very powerful and fast; used in catalytic amounts. Can promote α-selectivity. |

| BF₃·Et₂O | Trichloroacetimidates, Glycosyl Fluorides | Moderately strong, versatile, and cost-effective. Good for controlled activation. |

| Silver Triflate (AgOTf) | Glycosyl Halides | Used in Koenigs-Knorr type reactions, often with a base. |

Protecting Group Chemistry for Mannose and Serine Moieties

The chemical synthesis of complex molecules like glycosylated amino acids is a significant challenge in organic chemistry, primarily due to the presence of multiple reactive functional groups. lgcstandards.com To achieve the desired chemical transformations selectively, a robust strategy involving protecting groups is essential. bham.ac.ukbiosynth.com In the synthesis of Tetra-O-acetyl-α-Mannosyl-Fmoc-serine, protecting groups are employed to temporarily mask the reactive hydroxyl groups of the mannose sugar, the α-amino group of the serine, and potentially the serine's carboxyl group, preventing them from participating in unwanted side reactions. altabioscience.comnih.gov The successful synthesis relies on the careful selection of these groups, ensuring they can be removed under specific conditions without affecting other parts of the molecule. biosynth.com

Role and Removal of Acetyl Groups on the Mannose Moiety

In the synthesis of glycosylated amino acids, the numerous hydroxyl groups on the carbohydrate moiety must be protected. bham.ac.ukdntb.gov.ua For the mannose component of Tetra-O-acetyl-α-Mannosyl-Fmoc-serine, acetyl groups (Ac) serve this purpose. These groups are introduced via per-O-acetylation, often using acetic anhydride. nih.gov

The primary roles of the acetyl protecting groups on the mannose moiety are:

Preventing Undesired Reactions: They mask the reactive hydroxyl groups, preventing them from interfering with the glycosylation reaction or subsequent steps in peptide synthesis. bham.ac.uk

Enhancing Solubility: Acetylation increases the solubility of the sugar in organic solvents commonly used in synthesis.

Influencing Stereoselectivity: The nature of the protecting group at the C-2 position of the glycosyl donor can influence the stereochemical outcome of the glycosidic bond formation. While acetyl groups often act as participating groups to favor 1,2-trans glycosylation, the specific conditions and donor used are critical in determining the final anomeric configuration (α or β).

Removal of the acetyl groups, known as deacetylation, is typically one of the final steps in the synthesis of a glycopeptide, unmasking the native hydroxyl groups of the sugar. This is generally achieved under basic conditions. A widely used method is Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). This reaction is mild and efficient, cleaving the acetate (B1210297) esters to regenerate the hydroxyls while leaving other protecting groups, such as the Fmoc and acid-labile side-chain protectors, intact.

| Protecting Group | Function | Common Introduction Reagent | Common Removal Condition | Compatibility |

|---|---|---|---|---|

| Acetyl (Ac) | Hydroxyl Protection | Acetic Anhydride (Ac₂O) with a catalyst (e.g., I₂) | Basic conditions (e.g., NaOMe in MeOH - Zemplén deacetylation) | Stable to acidic conditions used for Boc or tBu removal and mild basic conditions for Fmoc removal (though orthogonality must be carefully managed). |

Fmoc Protecting Group in the Synthesis and Subsequent Peptide Coupling Reactions

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly for solid-phase peptide synthesis (SPPS). lgcstandards.comnih.gov In the context of Tetra-O-acetyl-α-Mannosyl-Fmoc-serine, the Fmoc group protects the α-amino group of the serine residue. altabioscience.com This protection is crucial to prevent the amino group from reacting with itself or other activated carboxyl groups during peptide bond formation. biosynth.comaltabioscience.com

The Fmoc group was developed by Louis Carpino and Grace Han in the 1970s and is prized for its unique cleavage condition. altabioscience.com Key features of the Fmoc group in this context include:

Base Lability: The Fmoc group is stable under the acidic and neutral conditions often used in synthesis but is readily cleaved by mild bases, most commonly a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.comwikipedia.org This deprotection step liberates the free amine on the serine, allowing it to be coupled with the next amino acid in a growing peptide chain.

Orthogonality: Its base-lability makes it "orthogonal" to many other protecting groups used in peptide synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) and trityl (Trt) groups used for side-chain protection. biosynth.comaltabioscience.com This allows for the selective deprotection of the α-amino group without disturbing the protection on the side chains or the carbohydrate moiety. nih.gov

Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property can be exploited to monitor the progress of the deprotection reaction in real-time during automated solid-phase synthesis. wikipedia.org

The use of a pre-formed building block like Tetra-O-acetyl-α-Mannosyl-Fmoc-serine is standard in Fmoc-based glycopeptide synthesis. nih.gov This ensures that the complex glycosylated residue can be incorporated into a peptide sequence just like any other Fmoc-protected amino acid, streamlining the assembly of glycoproteins. nih.govnih.gov

| Protecting Group | Function | Common Introduction Reagent | Common Removal Condition | Compatibility |

|---|---|---|---|---|

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino Protection | Fmoc-OSu or Fmoc-Cl | Mildly basic (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. Orthogonal to Boc, tBu, and Trt groups. biosynth.com |

Orthogonal Protecting Group Strategies in Complex Glycosylated Amino Acid Synthesis

The synthesis of a complex molecule like a glycopeptide requires the protection of multiple functional groups: the α-amino group, the α-carboxyl group, various amino acid side chains, and the hydroxyl groups of the carbohydrate. creative-peptides.com An orthogonal protecting group strategy is critical for success, as it allows for the selective removal of one class of protecting groups in any desired order while all other protecting groups remain intact. bham.ac.uknumberanalytics.com

In the synthesis of a glycopeptide using Tetra-O-acetyl-α-Mannosyl-Fmoc-serine as a building block, a typical orthogonal scheme would be the Fmoc/tBu strategy. biosynth.com This strategy involves three classes of protecting groups with distinct removal conditions:

Base-Labile α-Amino Protection (Fmoc): As discussed, the Fmoc group is used for temporary protection of the N-terminus and is removed at each step of peptide chain elongation with a mild base (piperidine). lgcstandards.comwikipedia.org

Acid-Labile Side-Chain and Carboxyl-Terminus Protection: The side chains of other amino acids in the peptide (e.g., Lys, Asp, Glu, Tyr) and the C-terminal carboxyl group are often protected with groups that are cleaved by strong acid. altabioscience.com Common examples include tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt). These are stable to the piperidine used for Fmoc removal and are typically removed all at once during the final cleavage of the peptide from the solid-phase resin using an acid cocktail, often containing trifluoroacetic acid (TFA). lgcstandards.comaltabioscience.com

Hydroxyl Protection on the Carbohydrate (Acetyl): The acetyl groups on the mannose moiety are stable to both the mild base used for Fmoc removal and the strong acid (TFA) used for final peptide cleavage. They are typically removed in a separate, subsequent step under different basic conditions, such as with sodium methoxide in methanol (Zemplén conditions).

This multi-level orthogonal approach provides the precise control needed to build complex molecular architectures. jocpr.com It ensures that the correct bonds are formed in the correct sequence and that sensitive functionalities, like the glycosidic linkage, are preserved throughout the synthetic process. researchgate.net

Chemical Transformations and Reactivity of Tetra O Acetyl α Mannosyl Fmocserine

Selective Deprotection Protocols

Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the sequential removal of specific protecting groups without affecting others. nih.gov In the case of Tetra-O-acetyl-α-mannosyl-Fmoc-serine, the base-labile Fmoc group and the acetyl groups, which are also susceptible to basic conditions, present a unique challenge that dictates the synthetic pathway.

The four acetyl (Ac) groups protecting the hydroxyls of the mannose residue are crucial for solubility and for preventing side reactions during peptide synthesis. Their removal, or deacetylation, is typically performed as a final step after the peptide chain has been fully assembled, either on the solid support just before cleavage or in solution after the glycopeptide has been cleaved from the resin.

Common methods for deacetylation include:

Zemplén Deacetylation: This classic method uses a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (B129727). It is highly efficient but must be carefully controlled, as prolonged exposure to strong basic conditions can compromise the integrity of the peptide. The Zemplén method can be used to deacetylate the sugar residues after the full peptide has been synthesized. nih.gov

Hydrazine (B178648) Hydrate (B1144303): Treatment with hydrazine hydrate in a suitable solvent is another effective method for removing acetyl groups.

Ammonolysis: Using a solution of ammonia (B1221849) in methanol (methanolic ammonia) can also cleave the acetyl ester groups. This is often done while the glycopeptide is still attached to the solid-phase resin.

The primary challenge is the similar lability of the Fmoc group to basic conditions. researchgate.net Attempting to selectively deacetylate the mannose moiety while preserving the N-terminal Fmoc group is generally not a standard procedure because the conditions required to remove acetyl groups are often harsh enough to at least partially cleave the Fmoc group as well. researchgate.net Therefore, deacetylation is almost exclusively reserved for the final deprotection stages of the glycopeptide.

Table 1: Common Deacetylation Reagents for Acetylated Glycans

| Reagent | Typical Conditions | Phase | Notes |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | Catalytic amount in Methanol (MeOH) | Solution or Solid Phase | Classic Zemplén conditions; highly efficient but requires careful monitoring. nih.gov |

| Hydrazine Hydrate (N₂H₄·H₂O) | Dilute solution in solvent (e.g., DMF) | Solution Phase | Effective for removing acetyl groups from hydroxyls. |

| Methanolic Ammonia | NH₃ in MeOH | Solid Phase | Can be performed on the peptidyl resin prior to cleavage. |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the α-amine of the serine residue. creative-peptides.com Its removal is a critical iterative step in solid-phase peptide synthesis (SPPS) to allow for the elongation of the peptide chain at the N-terminus. peptide.com

The standard procedure for Fmoc removal involves treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comscielo.org.mx The reaction proceeds via a β-elimination mechanism. chempep.com The process is highly efficient and typically completed within minutes at room temperature. scielo.org.mx

Crucially, the O-acetyl groups on the mannose moiety and the α-O-glycosidic bond are stable under the standard conditions used for Fmoc removal. nih.gov Studies have shown that the acetyl protecting groups are preserved even with high concentrations of piperidine (e.g., 40%) for extended periods. nih.govresearchgate.net This orthogonality is fundamental to the successful use of Tetra-O-acetyl-α-mannosyl-Fmoc-serine in standard Fmoc-SPPS protocols.

Alternative bases for Fmoc deprotection include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is a stronger, non-nucleophilic base that can accelerate deprotection, though it is often used with a scavenger like piperidine. peptide.com

Table 2: Reagents for Fmoc Deprotection

| Reagent | Typical Concentration & Solvent | Mechanism | Key Characteristics |

|---|---|---|---|

| Piperidine | 20-40% in DMF | β-elimination | The most common and standard reagent; O-acetyl groups are stable to these conditions. nih.govchempep.com |

| 4-Methylpiperidine (4MP) | 20% in DMF | β-elimination | An alternative to piperidine with similar efficacy. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~2% in DMF (often with piperidine scavenger) | β-elimination | A stronger, non-nucleophilic base used for difficult deprotections. peptide.com |

Reactivity in Peptide Bond Formation

The formation of a new peptide bond by coupling the carboxylic acid of the glycosylated serine with the free amine of another amino acid or peptide is the central reaction in building a glycopeptide. The efficiency of this step is critical to achieving a high yield of the desired product.

In solution-phase peptide synthesis, both the amino acid building block and the peptide chain are dissolved in a suitable solvent. creative-peptides.com The choice of coupling reagent is critical for activating the carboxylic acid group to facilitate amide bond formation while minimizing side reactions, particularly racemization. americanpeptidesociety.orgbachem.com

For sterically hindered amino acids like glycosylated serine, powerful activating reagents are required. Common classes of reagents suitable for this purpose include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are cost-effective activators. americanpeptidesociety.orgbachem.com They are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction efficiency and suppress racemization by forming a more reactive intermediate ester. peptide.comamericanpeptidesociety.org

Uronium/Phosphonium Salts: These are generally considered the most efficient coupling reagents. iris-biotech.de Popular examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, HATU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.combachem.com These reagents react rapidly and are highly effective for difficult couplings, making them well-suited for incorporating bulky glycosylated residues. peptide.com HBTU and TBTU are particularly noted for their high coupling efficiency with minimal racemization. peptide.com

The coupling reaction requires the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the protonated amine and facilitate the reaction. bachem.com However, the choice and amount of base must be carefully managed to avoid side reactions like epimerization or β-elimination. nih.gov

Tetra-O-acetyl-α-mannosyl-Fmoc-serine is specifically designed for use in automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov In SPPS, the growing peptide chain is covalently attached to an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts are simply washed away after each step. peptide.com

The integration of the glycosylated serine building block follows the standard SPPS cycle:

N-terminal Deprotection: The Fmoc group of the resin-bound peptide is removed, typically with 20% piperidine in DMF, to expose the free α-amine.

Activation and Coupling: The Tetra-O-acetyl-α-mannosyl-Fmoc-serine is pre-activated in solution using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) before being added to the resin. The activated carboxyl group then reacts with the resin-bound amine to form a peptide bond. Double coupling (repeating the coupling step) may be employed to ensure complete reaction for this sterically demanding residue.

Washing: The resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove all soluble byproducts and excess reagents.

This cycle is repeated for each subsequent amino acid. The entire process benefits from the stability of the acetyl groups and the glycosidic linkage to the repetitive base treatments required for Fmoc removal. nih.gov

Stability Considerations and Side Reactions in Synthetic Pathways

The chemical stability of the glycosylated amino acid building block throughout the synthetic process is paramount. The protecting groups are chosen not only to be removable when desired but also to enhance stability and prevent unwanted side reactions during other steps.

The electron-withdrawing nature of the O-acetyl groups on the mannose ring provides a significant advantage by stabilizing the O-glycosidic linkage. nih.gov This makes the bond more resistant to cleavage under the acidic conditions typically used in the final step of SPPS, where trifluoroacetic acid (TFA) is used to cleave the completed peptide from the resin and remove acid-labile side-chain protecting groups.

Despite this, several potential side reactions must be considered when using O-glycosylated serine derivatives:

β-Elimination: This is the most significant potential side reaction for O-glycosylated serine and threonine residues. nih.govnih.gov Under basic conditions, a proton can be abstracted from the α-carbon of the amino acid, leading to the elimination of the entire glycan moiety and the formation of a dehydroalanine (B155165) residue. acs.orgcreative-proteomics.com This can occur during the coupling step (which often uses a base like DIPEA) or during Fmoc deprotection. nih.gov The acetyl groups on the sugar help to suppress this reaction, but the risk can be further minimized by using milder bases or optimized coupling conditions. nih.gov

Epimerization: Glycosylated serine derivatives are known to be prone to epimerization (racemization at the α-carbon) under certain coupling conditions, particularly with excessive base or extended pre-activation times. nih.govnih.gov This can lead to the formation of the undesired D-amino acid diastereomer. The use of additives like HOBt or HOAt, and careful control of the base, are critical to prevent this. peptide.com

Table 3: Potential Side Reactions and Mitigation Strategies

| Side Reaction | Description | Triggering Conditions | Mitigation Strategy |

|---|---|---|---|

| β-Elimination | Loss of the mannose glycan from the serine side chain, forming dehydroalanine. acs.org | Strong or hindered bases (e.g., DIPEA, DBU) used in coupling or deprotection. nih.govnih.gov | Use of electron-withdrawing acetyl groups; employing milder or less sterically hindered bases (e.g., collidine, TMP). nih.gov |

| Epimerization | Loss of chiral integrity at the α-carbon of serine, converting the L-amino acid to a D/L mixture. nih.gov | Extended pre-activation times; excess organic base during the coupling step. bachem.comnih.gov | Use of coupling additives (e.g., HOBt, HOAt); minimizing base concentration and activation time. peptide.comamericanpeptidesociety.org |

Applications in the Synthesis of Complex Glycoconjugates

Construction of O-Linked Glycopeptides Utilizing Tetra-O-acetyl-α-Mannosyl-Fmocserine

The synthesis of O-linked glycopeptides, where a glycan is attached to the hydroxyl group of a serine or threonine residue, is a significant challenge in organic chemistry. The use of pre-formed glycosylated amino acid building blocks, such as Tetra-O-acetyl-α-Mannosyl-Fmocserine, has become a cornerstone strategy to overcome these difficulties. thieme-connect.denih.gov This approach involves the initial synthesis of the mannosylated serine derivative, which is then incorporated into a growing peptide chain using established synthesis protocols. thieme-connect.de The Fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, making the building block compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS). thieme-connect.denih.gov The acetyl groups protect the hydroxyls of the mannose sugar during the peptide coupling steps.

The creation of model glycopeptides is crucial for developing and refining synthetic methodologies and for fundamental studies of glycan structure and conformation. Tetra-O-acetyl-α-Mannosyl-Fmocserine serves as a key reactant in this process. nih.gov Researchers have explored various methods to generate these building blocks, often by coupling a protected mannose donor, like a peracetylated mannosyl bromide or fluoride (B91410), with a suitably protected Fmoc-serine derivative. thieme-connect.denih.gov

Once synthesized, the building block can be used in standard solid-phase peptide synthesizers. thieme-connect.de This allows for the systematic construction of model glycopeptides where the number and location of the mannose residues are precisely controlled. These simpler synthetic targets are invaluable for optimizing reaction conditions, assessing the stability of the glycosidic bond to various reagents used in peptide synthesis, and for purification techniques. thieme-connect.de For instance, studies have focused on creating short peptide sequences containing one or more consecutive O-glycosylated serine residues to investigate the impact of glycosylation on peptide conformation. nih.gov

A major goal of glycopeptide synthesis is to produce molecules that mimic segments of naturally occurring glycoproteins to study their biological functions. Tetra-O-acetyl-α-Mannosyl-Fmocserine has been successfully used to synthesize glycopeptides derived from biologically significant proteins. nih.gov

A prime example is the synthesis of glycopeptides from the mucin-like domain of α-dystroglycan, a protein vital for muscle integrity. nih.gov O-mannosylation of α-dystroglycan is critical for its function, and disruptions in this pathway lead to certain forms of congenital muscular dystrophy. nih.gov By incorporating mannosyl-serine units into synthetic peptides matching the α-dystroglycan sequence, researchers can investigate how this specific glycosylation event influences protein structure and its interactions with other molecules in the extracellular matrix. nih.gov

This strategy has also been applied to create mimics of viral glycoproteins, such as the gp120 protein from HIV, to study viral entry and to develop potential therapeutic agents. nih.govnih.gov Furthermore, synthetic mannosylated glycopeptides are used to probe the immune system. For example, glycopeptides based on the human cytomegalovirus (CMV) protein pp65 have been synthesized to study how mannosylation affects their uptake and processing by antigen-presenting cells (APCs), which is a key step in initiating an immune response. nih.govrsc.org

Development of Glycoconjugate Libraries for Research Purposes

The ability to rapidly generate a large number of distinct glycoconjugates is essential for screening and identifying molecules with specific biological activities. The building block approach using compounds like Tetra-O-acetyl-α-Mannosyl-Fmocserine is highly amenable to the creation of such libraries. rsc.org

The compatibility of Fmoc-protected glycosylated amino acids with standard automated solid-phase peptide synthesis (SPPS) is a significant advantage. thieme-connect.de This compatibility allows for the application of combinatorial strategies, where the sequence of amino acids and the position of the glycosylation sites can be systematically varied to produce a large library of related but distinct glycopeptides. Automated synthesizers can execute the repetitive coupling and deprotection steps required for peptide elongation, making the process efficient and reproducible. thieme-connect.de By including Tetra-O-acetyl-α-Mannosyl-Fmocserine in the set of available amino acid monomers, mannose units can be incorporated at any desired serine position within the peptide sequence, facilitating the creation of diverse glycopeptide libraries for research.

Glycoconjugate libraries are powerful tools for developing glycomimetics and glycan probes. rsc.org Glycomimetics are molecules designed to mimic the structure and function of natural glycans, and they have potential as therapeutic agents that can block or modulate glycan-protein interactions. nih.gov Glycan probes are used to detect and study these interactions.

By synthesizing libraries of glycopeptides with varying numbers and spacing of mannose residues, researchers can screen for molecules that bind with high affinity and specificity to particular carbohydrate-binding proteins (lectins), such as receptors on the surface of cells or viruses. nih.gov For example, synthetic glycopeptides presenting multiple mannose residues have been designed to mimic high-mannose-type glycans and have been shown to bind to the viral protein Griffithsin (GRFT), highlighting their potential as antiviral agents. nih.gov These libraries can be used in microarray formats to rapidly screen for interactions with various biological targets, aiding in the discovery of new probes and drug leads. tu-dortmund.de

Chemoenzymatic Approaches Complementing Chemical Synthesis

While the chemical synthesis using building blocks like Tetra-O-acetyl-α-Mannosyl-Fmocserine is excellent for the precise installation of the initial sugar, building the complex, branched glycan structures found in nature can be exceedingly difficult by chemical methods alone. nih.gov Chemoenzymatic synthesis provides a powerful solution by combining the precision of chemical synthesis with the efficiency and specificity of enzymatic reactions. nih.govrsc.orgnih.gov

This strategy typically involves two main stages. First, a glycopeptide containing a single mannose residue at a specific serine site is produced using chemical methods, such as Fmoc-SPPS with the Tetra-O-acetyl-α-Mannosyl-Fmocserine building block. nih.gov After the peptide is synthesized and the protecting groups are removed, the resulting mannosylated peptide serves as a substrate for the second stage. nih.gov In this stage, specific enzymes such as glycosyltransferases or endoglycosidases are used in aqueous solution to add further sugar units to the initial mannose residue. nih.govnih.gov This enzymatic elongation can build up complex, homogeneous high-mannose or hybrid N-glycan structures that would be challenging to assemble chemically. nih.govrsc.org This convergent approach has been effectively used to synthesize complex glycopeptides for immunological studies and to produce glycopeptide analogues for use as biological inhibitors. nih.govnih.govelsevierpure.com

Combining Chemical Synthesis with Enzymatic Glycosyl Transfer

Chemoenzymatic synthesis represents a powerful hybrid strategy that leverages the strengths of both chemical and enzymatic methods to assemble complex glycoconjugates. The process begins with the chemical synthesis of a defined glycoamino acid building block, such as Tetra-O-acetyl-α-Mannosyl-Fmoc-serine. nih.gov This building block is then incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. Following peptide assembly and deprotection of the sugar moieties (removal of the acetyl groups), the exposed mannose residue serves as a specific acceptor substrate for enzymatic elaboration. nih.gov

This methodology, often termed a scaffold synthesis/enzymatic extension (SSEE) strategy, provides a highly efficient and controlled route to complex structures. nih.gov For instance, a chemically prepared O-mannosyl serine or peptide can act as the key intermediate for sequential enzymatic reactions. nih.gov One-pot multienzyme (OPME) systems, which combine several enzymes in a single reaction vessel, allow for the stepwise and highly efficient elongation of the glycan chain from the initial mannose core. nih.gov This avoids the need for complex protecting group chemistry that would be required in a purely chemical synthesis of the final large glycoconjugate.

The versatility of this approach allows for the creation of a diverse library of glycans from a common, chemically synthesized precursor. By varying the enzymes and sugar donors in the enzymatic extension steps, a wide array of biologically relevant O-mannosyl glycans can be produced. nih.gov This has been successfully applied to generate the majority of identified mammalian O-mannose glycan structures, which are crucial for understanding their roles in processes like brain and muscle development. nih.gov

| Stage | Process | Key Molecules/Reagents | Description |

|---|---|---|---|

| 1. Chemical Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Tetra-O-acetyl-α-Mannosyl-Fmoc-serine | The protected glycoamino acid is incorporated into a desired peptide sequence on a solid support. The Fmoc group is used for stepwise peptide chain elongation. glycofinechem.comresearchgate.net |

| 2. Deprotection | Chemical Cleavage | Reagents to remove acetyl (Ac) groups from the mannose residue. | The protecting groups on the sugar are removed to expose hydroxyl groups, making the mannose residue available for enzymatic glycosylation. |

| 3. Enzymatic Elaboration | One-Pot Multienzyme (OPME) Glycosylation | Glycosyltransferases, activated sugar donors (e.g., UDP-GlcNAc, GDP-Fuc) | The glycopeptide with the exposed mannose serves as an acceptor substrate for a cascade of enzymatic reactions, extending the glycan chain to form a complex structure. nih.gov |

Role of Glycosyltransferases and Endoglycosidases in Glycan Elaboration

Once the mannosyl-serine core is established within the peptide, a host of enzymes can be employed to build upon it. Glycosyltransferases and endoglycosidases are the primary tools for this enzymatic glycan elaboration and remodeling.

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (typically a nucleotide sugar like UDP-Galactose or GDP-Fucose) to an acceptor molecule, which in this case is the mannose residue or the growing glycan chain. nih.gov These enzymes are highly specific, recognizing both the donor sugar and the acceptor substrate to form a precise glycosidic linkage (e.g., β1,2 or β1,6). acs.org

The synthesis of O-mannose glycans begins in the endoplasmic reticulum with the transfer of mannose to serine or threonine residues, a reaction catalyzed by protein O-mannosyltransferases (POMTs). acs.orgnih.gov Subsequent elongation occurs in the Golgi apparatus, where various glycosyltransferases add further monosaccharides. acs.org For example, the addition of a β1,2-linked N-acetylglucosamine (GlcNAc) is a critical step in forming core M1 structures, which can be further extended with galactose, sialic acid, and fucose by their respective transferases. nih.govacs.org

Endoglycosidases are enzymes that cleave internal glycosidic bonds within a glycan chain. nih.gov While often associated with glycan degradation, their synthetic capabilities have been harnessed through two main approaches: transglycosylation and the use of engineered mutants called "glycosynthases." In transglycosylation, a wild-type endoglycosidase transfers a pre-formed oligosaccharide from a donor to an acceptor (like a GlcNAc-peptide). More powerfully, glycosynthases, which are mutant endoglycosidases (e.g., Endo-S2 mutants), are engineered to catalyze the formation of glycosidic bonds but cannot hydrolyze them. nih.gov This allows for the highly efficient, irreversible transfer of complex N-glycans onto a core acceptor, providing a powerful method for glycan remodeling on proteins and peptides. nih.gov For example, endoglycosidases like Endo-H are specific for high-mannose and hybrid N-glycans, cleaving between the two core GlcNAc residues, while others have different specificities, enabling targeted remodeling. nih.gov

| Enzyme Class | Specific Enzyme Example | Function | Substrate/Product Example |

|---|---|---|---|

| Glycosyltransferase | Protein O-Mannosyltransferases (POMT1/POMT2) | Initiates O-mannosylation by transferring mannose to Ser/Thr residues. acs.orgnih.gov | Substrate: Dolichol-P-Mannose + Peptide -> Product: Man-α-Ser/Thr-Peptide |

| Glycosyltransferase | β1,2-N-Acetylglucosaminyltransferase (POMGNT1) | Adds a GlcNAc residue to the core mannose to form the Core M1 structure. acs.org | Substrate: UDP-GlcNAc + Man-Peptide -> Product: GlcNAc-β1,2-Man-Peptide |

| Glycosyltransferase | β1,4-Galactosyltransferase (B4GALT1) | Adds a galactose residue to the GlcNAc of the Core M1 structure. nih.gov | Substrate: UDP-Gal + GlcNAc-Man-Peptide -> Product: Gal-β1,4-GlcNAc-Man-Peptide |

| Endoglycosidase (Glycosynthase) | Endo-S2 (mutant) | Transfers entire pre-formed complex, high-mannose, or hybrid N-glycans onto a core GlcNAc acceptor. nih.gov | Substrate: High-Mannose Glycan Oxazoline + GlcNAc-Peptide -> Product: High-Mannose-GlcNAc-Peptide |

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation of Glycosylated Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformational Analysis

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of glycosylated amino acids in solution. nih.govnih.gov It provides atomic-level information on the covalent structure and three-dimensional shape of molecules. For a compound like Tetra-O-acetyl-α-Mannosyl-Fmoc-serine, which features a carbohydrate moiety linked to an amino acid, NMR is indispensable for confirming the successful synthesis and determining its conformational preferences.

The definitive confirmation of the structure of Tetra-O-acetyl-α-Mannosyl-Fmoc-serine relies heavily on a combination of one- and two-dimensional NMR experiments. While 1D ¹H and ¹³C NMR provide initial fingerprints of the molecule, 2D techniques are essential for unambiguously assigning signals and establishing connectivity. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) scalar couplings within the mannose and serine spin systems. It allows for the tracing of connections between adjacent protons, for instance, from the anomeric proton (H-1) of mannose to H-2, and sequentially along the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals of the mannose ring, the acetyl groups, and the Fmoc-serine moiety based on their attached, and often more easily assigned, proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is paramount for confirming the glycosidic linkage. It detects long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the anomeric proton (H-1) of the mannose unit and the β-carbon of the serine residue (Ser-Cβ), providing unequivocal evidence of the α-O-glycosidic bond. Further HMBC correlations from the acetyl carbonyl carbons to the corresponding mannose protons (H-2, H-3, H-4, H-6) confirm the positions of the acetate (B1210297) protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the stereochemistry of the glycosidic linkage. researchgate.net For an α-mannosyl linkage, a characteristic NOE is expected between the anomeric proton (H-1) and the H-2 proton on the same sugar ring. The absence of a strong NOE between H-1 and H-5 would further support the α-configuration.

The anomeric configuration is also indicated by the chemical shift of the anomeric carbon (C-1) and the one-bond ¹H-¹³C coupling constant (¹J_C1,H1_). For α-mannosides, this coupling constant is typically around 170 Hz.

Table 1: Representative NMR Data for Glycosidic Linkage Confirmation

| Technique | Key Correlation Expected for Tetra-O-acetyl-α-Mannosyl-Fmoc-serine | Information Gained |

|---|---|---|

| HMBC | Mannose H-1 ↔ Serine Cβ | Confirms the covalent bond between the sugar and the amino acid. |

| NOESY | Mannose H-1 ↔ Mannose H-2 | Confirms the α-anomeric configuration of the glycosidic linkage. |

| HSQC | Mannose C-1 / H-1 | Assigns the chemical shifts of the anomeric proton and carbon. |

Beyond establishing the primary structure, NMR provides powerful tools to investigate the preferred three-dimensional arrangement, or conformation, of glycopeptides in solution. researchgate.netmdpi.com The flexibility of the glycosidic linkage and the rotational freedom within the serine backbone mean that the molecule can adopt various spatial orientations.

J-coupling Analysis : The magnitude of three-bond proton-proton coupling constants (³J_HH_) is related to the dihedral angle between the protons, as described by the Karplus equation. Analysis of coupling constants within the mannose ring can provide information about the ring's puckering (e.g., the ⁴C₁ chair conformation). Similarly, ³J_Hα,Hβ_ couplings in the serine residue provide insight into the side-chain rotamer populations.

NOE Derived Distances : The Nuclear Overhauser Effect (NOE) arises between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. researchgate.net The intensity of an NOE peak in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the two protons. By measuring a set of NOEs, particularly those across the glycosidic bond (e.g., between mannose H-1 and serine Hα or Hβ), researchers can generate distance restraints. researchgate.net These restraints are then used in molecular modeling and dynamics simulations to build a three-dimensional model of the molecule's predominant conformation in solution. researchgate.net For instance, observing an NOE between the mannose H-1 and a proton on the Fmoc group would indicate a folded-back conformation.

Mass Spectrometry (MS) for Glycopeptide Characterization in Research Contexts

Mass spectrometry is a critical analytical technique that provides information on the molecular weight and structure of glycopeptides. nih.govresearchgate.net It is highly sensitive, requiring only small amounts of sample, and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

High-resolution mass spectrometry (HRMS), performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is essential in the characterization of synthesized compounds like Tetra-O-acetyl-α-Mannosyl-Fmoc-serine.

Exact Mass Determination : HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of the molecule. The experimentally determined exact mass is compared to the theoretical mass calculated from the chemical formula (C₃₈H₄₃NO₁₄ for the protonated molecule [M+H]⁺). A close match (typically within 5 ppm error) provides strong evidence for the identity of the compound.

Purity Assessment : When coupled with a separation technique like HPLC, HRMS can be used to assess the purity of the sample. The presence of unexpected ions in the mass spectrum can indicate impurities, such as incompletely acetylated products or byproducts from the synthesis.

Table 2: HRMS Data for Tetra-O-acetyl-α-Mannosyl-Fmoc-serine

| Ion | Chemical Formula | Calculated m/z | Observed m/z (example) |

|---|---|---|---|

| [M+H]⁺ | C₃₈H₄₄NO₁₄⁺ | 742.2705 | 742.2701 |

| [M+Na]⁺ | C₃₈H₄₃NNaO₁₄⁺ | 764.2525 | 764.2520 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific m/z are selected and fragmented to generate smaller product ions. ucdavis.edu The resulting fragmentation pattern provides a wealth of structural information. nih.gov

Fragmentation Analysis : In a typical collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) experiment, the glycosidic bond is relatively labile. Fragmentation of a glycopeptide ion like Tetra-O-acetyl-α-Mannosyl-Fmoc-serine will typically yield characteristic ions. researchgate.net These include the loss of the entire glycan moiety, leaving the Fmoc-serine residue, and oxonium ions derived from the carbohydrate. A prominent oxonium ion for an acetylated mannose would be found at m/z 331, corresponding to the [HexNAc+H]⁺ ion. Other fragment ions corresponding to sequential losses of the acetyl groups (42 Da) are also expected.

Glycosylation Site Mapping : While the structure of Tetra-O-acetyl-α-Mannosyl-Fmoc-serine has only one possible glycosylation site, MS/MS is the definitive method for locating the position of glycosylation in larger, unknown glycopeptides containing multiple potential serine, threonine, or asparagine sites. nih.govresearchgate.net Fragmentation of the peptide backbone generates b- and y-type ions. The mass of the glycan modification will be observed as a mass shift on the fragment ions containing the glycosylated residue, thereby pinpointing its location.

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that adds another dimension of separation to mass analysis. manchester.ac.uk It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. manchester.ac.uk

Isomer Separation : This technique is particularly valuable for distinguishing between isomers—molecules with the same mass but different structures. acs.orgcapes.gov.brnih.gov For example, if a synthesis produced a mixture of α- and β-anomers of the mannosyl-serine product, these isomers would have identical masses and might be difficult to separate by chromatography. However, their different three-dimensional shapes can lead to different drift times in an ion mobility cell, allowing for their separation and individual analysis by the mass spectrometer. acs.orgacs.org This capability is crucial for confirming the stereochemical purity of a glycopeptide building block. IM-MS can separate glycopeptide isomers that differ only by the site of glycosylation or the linkage of the sugar. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Glycopeptides

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that utilizes the differential absorption of left and right circularly polarized light by chiral molecules. In the context of glycopeptides, CD spectroscopy is instrumental in determining their secondary structure, such as the presence of α-helices, β-sheets, turns, or random coil conformations. The conformation of the peptide backbone is highly sensitive to the nature and presence of glycosidic linkages.

The introduction of a bulky and flexible mannosyl group to a serine residue, as in "Tetra-O-acetyl-a-Mannosyl-Fmocserine," can significantly influence the conformational preferences of the peptide backbone. Research on O-mannosylated glycopeptides has shown that the presence of mannose often leads to a less ordered or random coil structure in aqueous solutions. nih.gov This is attributed to the steric hindrance and the hydrophilic nature of the carbohydrate moiety, which disrupts the formation of regular secondary structures like α-helices or β-sheets that are stabilized by hydrogen bonds.

The CD spectrum of a glycopeptide with a random coil conformation is typically characterized by a strong negative band near 200 nm. In the case of "this compound," the Fmoc protecting group, which is also chiral and chromophoric, would contribute to the CD spectrum, particularly in the near-UV region (around 260-320 nm). However, in the far-UV region (190-250 nm), which is indicative of the peptide backbone conformation, a spectrum dominated by a random coil signature would be expected.

Table 1: Representative Circular Dichroism Data for a Disordered Glycopeptide

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 240 | -500 |

| 230 | -2,000 |

| 222 | -4,500 |

| 210 | -10,000 |

| 200 | -25,000 |

| 190 | +5,000 |

This table presents representative data for a glycopeptide exhibiting a random coil conformation, which is the likely secondary structure for "this compound" in solution based on studies of similar O-mannosylated peptides.

X-ray Crystallography for Detailed Structural Insights into Glycosylated Constructs

For a molecule like "this compound," obtaining a single crystal suitable for X-ray diffraction can be challenging. This is due to the molecule's amphiphilic nature, with a large, nonpolar Fmoc group and a polar, acetylated mannose moiety, as well as its conformational flexibility. These characteristics can hinder the formation of a well-ordered crystal lattice.

Table 2: Representative Crystallographic Data for a Glycosylated Amino Acid Derivative

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit-cell dimensions | |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 25.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3242.7 |

| Z | 4 |

| Resolution (Å) | 1.0 |

| R-factor | 0.045 |

| R-free | 0.050 |

This table provides a representative set of crystallographic parameters that could be expected from a successful X-ray diffraction analysis of a crystalline form of a compound similar to "this compound." The data presented are hypothetical and serve to illustrate the type of information obtained.

Future Directions and Emerging Research Avenues in the Field

Development of More Efficient and Stereoselective Glycosylation Methods

The creation of the glycosidic bond, particularly the 1,2-cis linkage found in α-mannosides, is a formidable challenge in carbohydrate chemistry. researchgate.net The pursuit of highly efficient and stereoselective methods is a primary focus of ongoing research, moving beyond traditional approaches to embrace novel catalytic systems and chemoenzymatic strategies.

A significant challenge in synthesizing O-linked glycopeptides is controlling the stereochemistry at the anomeric center. For mannosylation, achieving the α-linkage is often desired. Research has explored various donor and acceptor combinations to achieve this. For instance, using tetraaceto-1-fluoro-α-D-mannose as a sugar donor with an unprotected Fmoc-Ser/Thr acceptor can yield the desired α-O-mannosyl product, though it may also produce ester isomers. nih.gov

Modern strategies increasingly employ sophisticated catalysts to control stereoselectivity. Gold(I) and other metal catalysts have shown promise in promoting specific glycosidic bond formations. researchgate.net For example, a one-pot chlorination, iodination, and glycosylation sequence using lithium iodide has been developed for the highly selective synthesis of β-mannosides, proposing an SN2-type reaction on an α-glycosyl iodide intermediate. rsc.org While this produces the β-anomer, the underlying principle of fine-tuning reaction pathways to achieve high stereoselectivity is a key research direction. Other techniques for 1,2-cis mannosylation involve using 2,6-lactone derivatives of a mannopyranosyl donor with a gold(III) chloride and thiourea (B124793) catalyst combination. nih.gov

Chemoenzymatic synthesis has emerged as a powerful alternative, leveraging the inherent specificity of enzymes to create precise glycosidic linkages. nih.govrsc.org Glycosyltransferases and glycosidases are powerful biocatalysts for constructing stereo- and regiospecific bonds, avoiding the need for extensive protecting group manipulation common in purely chemical synthesis. rsc.orgacs.orgnih.gov This approach is particularly valuable for synthesizing complex or otherwise intractable sialic acid-containing glycans and has been applied to the diversity-oriented assembly of dozens of complex O-mannosyl glycans from chemically synthesized core structures. nih.govrsc.org

Table 1: Comparison of Modern Glycosylation Strategies

| Strategy | Key Features | Advantages | Challenges | Citations |

|---|---|---|---|---|

| Chemical Synthesis (Metal Catalysis) | Utilizes catalysts like gold (I/III) or palladium to direct stereoselective bond formation. | High reaction yields and potential for diverse substrate scope. | Catalyst sensitivity, optimization required for each substrate, potential for side products. | researchgate.netnih.govnih.govacs.org |

| Chemical Synthesis (One-Pot Halide) | Employs a sequence of in-situ halogenation and glycosylation steps. | High β-selectivity achieved via proposed SN2 mechanism; uses inexpensive reagents. | Primarily demonstrated for β-anomers; substrate scope may be limited. | rsc.org |

| Chemoenzymatic Synthesis | Combines chemical synthesis of building blocks with enzymatic glycosylation steps. | Exceptional regio- and stereoselectivity; avoids complex protecting group chemistry. | Limited availability and substrate specificity of some enzymes; requires solvent switching. | nih.govrsc.orgacs.org |

Integration into Automated Glycopeptide Synthesis Platforms and High-Throughput Approaches

The transition from laborious manual synthesis to automated platforms represents a paradigm shift in glycopeptide science. Automated solid-phase peptide synthesis (SPPS), long established for standard peptides, is now being adapted for the more complex assembly of glycopeptides using building blocks like Tetra-O-acetyl-a-Mannosyl-Fmoc-serine. cem.comfrontiersin.org

The "building block approach" is the most common method for preparing O-linked glycopeptides via automated SPPS. frontiersin.orgrsc.org In this strategy, a pre-glycosylated amino acid, with its sugar and other reactive groups appropriately protected, is incorporated into the growing peptide chain using standard synthesizer protocols. rsc.org This allows for the precise placement of a specific glycan at a defined site on the peptide backbone. rsc.org Microwave-enhanced SPPS has further accelerated this process, allowing for more efficient coupling and leading to rapid synthesis times and higher purity products. cem.com

A key area of innovation is the development of fully automated methods capable of producing libraries of artificial glycopeptides for high-throughput screening. acs.orgnih.govacs.org These systems can combine the diversity of both peptide and glycoside moieties in a highly controlled manner, enabling the rapid generation of hundreds of unique compounds. acs.org Such libraries are invaluable for probing biological systems, such as screening for inhibitors of enzymes involved in bacterial cell wall biosynthesis. nih.gov

More advanced platforms are merging chemical and enzymatic synthesis in a single, semi-automated workflow. nih.govresearchgate.net Researchers have developed systems using a modified peptide synthesizer where the peptide backbone is first assembled via chemical SPPS, and the glycan is then extended using glycosyltransferases and sugar-nucleotide donors. nih.govnih.gov This chemoenzymatic approach requires a solid support, such as an amine-functionalized silica (B1680970) resin, that is compatible with both the organic solvents used for peptide synthesis and the aqueous solutions required for enzymatic reactions. nih.gov This integration streamlines the production of complex glycopeptides that would be exceedingly difficult to produce by either method alone. nih.govresearchgate.net

Table 2: Evolution of Glycopeptide Synthesis

| Synthesis Platform | Description | Key Advantages | Representative Application | Citations |

|---|---|---|---|---|

| Manual SPPS | Step-by-step synthesis performed manually. | High control over individual steps. | Foundational synthesis of simple glycopeptides. | rsc.org |

| Automated Chemical SPPS | Uses a synthesizer for the entire peptide/glycopeptide assembly with glycosylated building blocks. | Speed, reproducibility, high purity, reduced labor. | Synthesis of glycopeptides with O-linked glycans using Fmoc chemistry. | cem.comfrontiersin.org |

| Automated High-Throughput Synthesis | Fully automated systems designed to create large libraries of diverse compounds. | Rapid generation of hundreds of unique glycopeptides. | Creation of inhibitor libraries for enzyme screening. | acs.orgnih.govacs.org |

| Automated Chemoenzymatic Synthesis | Integrates chemical SPPS and enzymatic glycan extension on a single platform. | Combines synthetic versatility with enzymatic precision; reduces total synthetic steps. | Machine-driven synthesis of MUC1 glycopeptide fragments. | nih.govresearchgate.netnih.gov |

Exploration of Novel Glycoconjugate Architectures and Their Synthesis

With improved synthetic methods, researchers are moving beyond mimicking natural glycoproteins to creating entirely novel glycoconjugate architectures with unique properties. Glycosylated amino acid building blocks are fundamental to this exploration, providing the starting points for constructing complex and diverse molecular structures. sci-hub.seresearchgate.net

The synthesis of multivalent glycoconjugates, where multiple copies of a glycan are displayed on a scaffold, is a major area of research. acs.org These structures can more effectively mimic the clustered presentation of glycans on cell surfaces, leading to enhanced binding affinity with protein receptors—a phenomenon known as the cluster effect. ox.ac.uk Scaffolds for these architectures are diverse and include:

Glycopolymers : Linear polymers decorated with sugar moieties. These can be synthesized via chemoenzymatic methods, for example, by using a lipase (B570770) to catalyze the esterification of a sugar alcohol with a vinyl monomer, followed by radical polymerization. acs.orgacs.org

Glycodendrimers : Highly branched, tree-like molecules with a dense presentation of glycans on their surface. ox.ac.uk

Glycosylated Nanoparticles : Inorganic or organic nanoparticles functionalized with a coating of specific glycans. sci-hub.se

The synthesis of these architectures often relies on robust and efficient conjugation chemistries, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," amide coupling, and Michael additions, to attach the glycan to the core scaffold. acs.org Automated glycan assembly (AGA) has been instrumental in providing the complex oligosaccharides needed for these conjugations, simplifying access to materials that were once exceptionally difficult to synthesize. acs.org

These novel architectures are being used to create biomaterials with tailored biological activities, such as specific lectin recognition, enhanced hepatocyte adhesion, and the ability to act as anti-influenza therapeutics by binding to viral hemagglutinin. acs.orgacs.org

Table 3: Examples of Novel Glycoconjugate Architectures

| Architecture | Description | Synthetic Approach | Potential Application | Citations |

|---|---|---|---|---|

| Glycopolymers | Linear polymer backbones (e.g., poly(vinyl alcohol)) with pendant sugar groups. | Chemoenzymatic synthesis using lipases for selective esterification and subsequent polymerization. | Biomaterials for lectin recognition and hepatocyte adhesion. | acs.orgacs.org |

| Glycodendrimers | Highly branched, tree-like macromolecules with a dense glycan surface. | Stepwise chemical synthesis on a multivalent core. | Probing multivalent carbohydrate-protein interactions. | ox.ac.uk |

| Glycopeptide Conjugates | Peptides covalently linked to oligosaccharides, often with unnatural linkages. | Solid-phase synthesis followed by late-stage conjugation (e.g., CuAAC, native chemical ligation). | Mimicking or stabilizing natural glycopeptides for functional studies. | nih.gov |

| Glycolipids | Carbohydrates covalently attached to lipid moieties. | Chemical or chemoenzymatic synthesis to link a glycan to a lipid backbone. | Drug delivery, study of cell membrane interactions. | nih.govacs.org |

Advancements in Bioconjugation Strategies Utilizing Glycosylated Amino Acid Building Blocks

Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of modern chemical biology and drug development. rsc.org Glycosylated amino acids and the glycopeptides derived from them are increasingly used as components in advanced bioconjugation strategies to create molecules with novel functions. nih.govgbibio.com

Recent advancements focus on site-specific or "bio-orthogonal" conjugation, which allows for the precise modification of a biomolecule at a predetermined location, minimizing side reactions and preserving biological activity. gbibio.com Several strategies leverage the unique chemical handles that can be incorporated into glycosylated amino acid building blocks:

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly popular method for creating glycopeptide conjugates. nih.gov A glycan or peptide can be functionalized with an azide (B81097) group, while its binding partner is functionalized with an alkyne. The reaction is highly efficient and can be performed in aqueous conditions, making it suitable for modifying unprotected peptides and proteins. nih.gov

Metabolic Glycoengineering (MGE) : This approach involves introducing synthetic azidosugars into cellular metabolism. nih.gov These sugars are incorporated into glycoproteins by the cell's own machinery, providing a bio-orthogonal azide handle that can be used for subsequent conjugation via Staudinger ligation or click chemistry. nih.gov

Chemoselective Ligation : The unique reactivity of certain amino acid side chains can be exploited for conjugation. The thiol group of cysteine, for example, is a soft nucleophile that can react selectively with electrophiles like bromoethyl groups attached to an oligosaccharide, forming stable thioether linkages. nih.gov Other methods use squaric acid diesters for a two-step, one-pot conjugation of amines in aqueous media. rsc.org

These strategies are being used to develop a wide array of advanced biomolecules, including antibody-drug conjugates (ADCs), peptide-Fc fusions for extending the half-life of peptide drugs, and fluorescently labeled probes for biological imaging. nih.gov The ability to use a glycosylated amino acid as a defined building block in a larger synthetic scheme provides precise control over the final structure and function of the bioconjugate.

Table 4: Modern Bioconjugation Strategies

| Strategy | Reaction Type | Key Features | Application | Citations |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | Cycloaddition | Highly efficient, bio-orthogonal, works in aqueous solution. | Linking peptides to oligosaccharides; creating antibody-drug conjugates. | nih.gov |

| Staudinger Ligation | Azide-phosphine reaction | Bio-orthogonal; used for chemoselective modification of proteins with incorporated azides. | Labeling proteins and DNA; creating small-molecule arrays. | nih.gov |

| Thiol-Maleimide/Halide Addition | Nucleophilic addition | Highly selective for cysteine residues under specific pH conditions. | Attaching glycans or other probes to specific sites on a peptide. | nih.govnih.gov |

| Squaric Acid Diester Conjugation | Amine-amine coupling | One-pot, two-step procedure for linking molecules via their amine groups in aqueous media. | Preparation of protein-polymer and glycoprotein (B1211001) conjugates. | rsc.org |

Q & A

Q. What are the key structural features and physicochemical properties of Tetra-O-acetyl-α-Mannosyl-Fmocserine relevant to glycoconjugate synthesis?

The compound (C₃₂H₃₇NO₁₄, MW 659.63) features a mannose core with four acetyl protecting groups and an Fmoc-protected serine residue. The acetyl groups enhance solubility in organic solvents (e.g., DCM, DMF) and prevent undesired side reactions during glycosylation. The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), critical for peptide coupling. Key properties include a PSA of 221.29 Ų and logP of 1.28, indicating moderate polarity .

Q. What spectroscopic methods are recommended for characterizing Tetra-O-acetyl-α-Mannosyl-Fmocserine?

Use ¹H/¹³C NMR to confirm the acetyl (δ ~2.0–2.2 ppm) and Fmoc (δ ~7.2–7.8 ppm) groups. DEPT-135 can differentiate CH₃ (acetyl) signals. MALDI-TOF MS verifies molecular weight (expected [M+Na]⁺ at m/z 682.63). IR spectroscopy identifies carbonyl stretches (C=O at ~1740 cm⁻¹ for acetyl and Fmoc). Cross-validate with elemental analysis for C, H, N .

Q. How should researchers handle and store Tetra-O-acetyl-α-Mannosyl-Fmocserine to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of acetyl groups. Avoid exposure to moisture, heat, or strong bases. Use desiccants in storage vials. For handling, wear nitrile gloves and work in a fume hood to minimize inhalation risks .

Q. What are common side reactions during Fmoc and acetyl deprotection, and how can they be mitigated?

Fmoc deprotection with piperidine may cause β-elimination of serine. Mitigate by limiting reaction time (<30 min). Acetyl removal via Zemplén conditions (NaOMe/MeOH) risks base-sensitive functionalities. Use milder alternatives (e.g., hydrazine hydrate) if necessary .

Advanced Research Questions

Q. How can glycosylation efficiency with Tetra-O-acetyl-α-Mannosyl-Fmocserine be optimized while minimizing side reactions?

- Activation: Use trichloroacetimidate donors or thioglycosides with NIS/TfOH activation.

- Temperature: Conduct reactions at 0–4°C to suppress anomerization.

- Monitoring: Track progress via TLC (eluent: 7:3 hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient).

- Additives: Include molecular sieves (4Å) to scavenge moisture and stabilize the oxocarbenium intermediate .

Q. How can discrepancies in NMR data for glycosylation products be resolved?

Discrepancies (e.g., unexpected anomeric proton shifts) may arise from stereochemical variations or solvent effects. Use 2D NMR (COSY, HSQC) to assign signals rigorously. Compare with computational predictions (DFT for ¹³C chemical shifts) or crystallographic data if available. For ambiguous peaks, repeat experiments in deuterated DMSO or CDCl₃ to assess solvent polarity effects .

Q. What strategies enhance solubility of Tetra-O-acetyl-α-Mannosyl-Fmocserine in aqueous-organic systems for enzymatic studies?

- Co-solvents: Use DMSO (≤10% v/v) to solubilize the compound before dilution into buffered solutions.

- Micellar systems: Incorporate non-ionic surfactants (e.g., Triton X-100) to form micelles.

- Temperature modulation: Pre-dissolve in warm (40–50°C) THF, then cool to RT .

Q. How can computational modeling predict the reactivity of this compound in glycosylation reactions?

Density Functional Theory (DFT) models the oxocarbenium transition state to predict stereoselectivity. Molecular Dynamics (MD) simulations in explicit solvents (e.g., DCM) assess conformational flexibility. Pair with docking studies to evaluate enzyme compatibility in biocatalytic glycosylation .

Q. What methodologies validate the purity of synthetic batches of Tetra-O-acetyl-α-Mannosyl-Fmocserine?

Q. How can findings from this compound be integrated into glycobiology hypotheses?

- Glycan arrays: Immobilize derivatives to study lectin binding.

- Metabolic labeling: Incorporate radiolabeled mannose residues into cellular glycans.

- Structure-activity relationships (SAR): Correlate acetylation patterns with immune recognition (e.g., TLR4 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|